“5-methoxyquinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of quinazolin-4(3H)-one, a class of compounds that have been studied for their potential biological activities .
The synthesis of quinazolin-4(3H)-one derivatives, including “5-methoxyquinazolin-4(3H)-one”, typically involves the reaction of anthranilic acid with formamide to form 2-aminobenzylamine, which is then cyclized with formamide to form quinazolin-4(3H)-one . The methoxy group can be introduced through subsequent reactions .
The molecular structure of “5-methoxyquinazolin-4(3H)-one” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. The “5-methoxy” substituent indicates the presence of a methoxy group (-OCH3) attached to the 5-position of the quinazoline ring .
Quinazolin-4(3H)-one derivatives, including “5-methoxyquinazolin-4(3H)-one”, have been found to exhibit inhibitory activity against multiple tyrosine protein kinases, such as CDK2, HER2, and EGFR . This suggests that these compounds could potentially be used as inhibitors in the treatment of diseases where these kinases play a role .
The physical and chemical properties of “5-methoxyquinazolin-4(3H)-one” can be inferred from its molecular structure. As a quinazolin-4(3H)-one derivative, it is likely to be a solid at room temperature. Its solubility in various solvents, melting point, and other properties would need to be determined experimentally .
5-Methoxyquinazolin-4(3H)-one is classified as a heterocyclic organic compound. It features a methoxy group () at the 5-position of the quinazolinone ring, which influences its chemical reactivity and biological properties.
The synthesis of 5-methoxyquinazolin-4(3H)-one can be achieved through various methods. A notable approach involves the reaction of 2-aminobenzamide with appropriate aldehydes or isocyanates under specific conditions. Recent studies have introduced efficient synthesis techniques that minimize the use of oxidants and harsh conditions.
The molecular structure of 5-methoxyquinazolin-4(3H)-one can be described as follows:
The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular connectivity.
5-Methoxyquinazolin-4(3H)-one participates in various chemical reactions that exploit its functional groups:
The mechanism of action for 5-methoxyquinazolin-4(3H)-one is largely attributed to its ability to interact with biological targets such as enzymes and receptors:
5-Methoxyquinazolin-4(3H)-one has significant applications in medicinal chemistry:
5-Methoxyquinazolin-4(3H)-one (CAS: 135106-52-4) belongs to the quinazolinone family of bicyclic heterocycles characterized by a fused benzene and pyrimidine ring system with a carbonyl group at position 4. According to IUPAC conventions, its systematic name is 5-methoxy-3H-quinazolin-4-one, reflecting the methoxy substituent at the 5-position of the quinazoline scaffold. This compound is alternatively named 5-methoxyquinazolin-4-ol in tautomeric contexts, though the 4-keto form predominates in solid and solution states. The core quinazolin-4(3H)-one structure is formally derived from quinazoline through the introduction of an oxo group at C4 and a hydrogen at N3, establishing the 3,4-dihydroquinazolin-4-one system. The 5-methoxy derivative is classified among the monosubstituted-4-quinazolinones based on the position and nature of its substituent [6] [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (DMSO-d₆) reveals distinct signals corresponding to the methoxy group at δ 3.85 ppm (3H, s) and aromatic protons between δ 6.90–8.20 ppm. Characteristic deshielding is observed for H6 and H8 due to the electron-withdrawing nitrogen atoms, while H7 appears shielded relative to H6/H8. The lactam NH proton resonates as a broad singlet at δ 12.20 ppm, confirming the 3H-quinazolinone tautomer [1] [6].
Infrared (IR) Spectroscopy:Key absorptions include the carbonyl stretch (C=O) at 1680–1700 cm⁻¹ (conjugated amide), aromatic C=C stretches at 1585 cm⁻¹ and 1480 cm⁻¹, and asymmetric/symmetric C–O–C vibrations of the methoxy group at 1245 cm⁻¹ and 1020 cm⁻¹. The N–H bend appears as a broad peak near 1540 cm⁻¹ [3] [6].
Mass Spectrometry:High-resolution mass spectrometry (HRMS) confirms the molecular formula C₉H₈N₂O₂ ([M]⁺ m/z calculated: 176.0586; observed: 176.0583). Fragmentation patterns show prominent peaks at m/z 148 (loss of CO), 133 (loss of CH₃O•), and 105 (retro-Diels-Alder cleavage of the pyrimidine ring) [1].
Table 1: Key Spectroscopic Assignments for 5-Methoxyquinazolin-4(3H)-one
Technique | Signal (ppm or cm⁻¹) | Assignment |
---|---|---|
¹H NMR (400 MHz, DMSO-d₆) | 3.85 (s, 3H) | OCH₃ |
6.90 (dd, J=8.8, 2.4 Hz, 1H) | H6 | |
7.15 (d, J=2.4 Hz, 1H) | H8 | |
7.50 (d, J=8.8 Hz, 1H) | H7 | |
12.20 (br s, 1H) | N3-H | |
¹³C NMR (100 MHz, DMSO-d₆) | 55.8 | OCH₃ |
108.5, 115.5, 120.3, 134.8, 147.2 | Aromatic CH | |
148.7, 154.9, 161.5 | Aromatic C/ C4=O | |
IR (KBr) | 1685 | ν(C=O) |
1585, 1480 | ν(C=C) aromatic | |
1245, 1020 | ν(C-O-C) methoxy |
The 5-methoxy group (–OCH₃) exerts significant electronic and steric effects on the quinazolinone core:
Electronic Effects:The methoxy substituent acts as a strong π-donor (+R effect), increasing electron density at C5, C6, and C10a. This donation enhances nucleophilicity at C6/C8 positions, facilitating electrophilic substitution at these sites. Conversely, the electron-donating effect reduces electrophilicity at C2 and C4 positions compared to unsubstituted quinazolinone. Density Functional Theory (DFT) calculations indicate a HOMO energy increase of ~0.4 eV relative to quinazolin-4(3H)-one, improving charge transfer interactions with biological targets [8] [6].
Steric Effects:The –OCH₃ group occupies minimal steric volume (van der Waals radius: 3.0 Å), allowing unhindered access to C6 and C7 for functionalization. However, it imposes conformational constraints on substituents at adjacent positions (C4a, C6) due to repulsion between oxygen lone pairs and neighboring π-systems.
Tautomeric Equilibrium:Electron donation stabilizes the lactam form (4-oxo) over the lactim form (4-hydroxy), with a calculated energy difference of 8.2 kcal/mol. This preference influences hydrogen-bonding capacity at N3 and carbonyl oxygen [8] [3].
Position-specific methoxy substitution critically modulates biological activity in quinazolinones:
5-Methoxy vs. 6/7/8-Methoxy Derivatives:The 5-methoxy group enhances cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 0.20–0.84 µM) and A2780 ovarian cancer cells (IC₅₀: 0.14–0.84 µM) compared to 6-F, 6-Cl, or unsubstituted analogs. This is attributed to optimized lipophilicity (LogP: 1.344) and hydrogen-bonding capacity (H-bond acceptors: 4; donors: 1) that improve membrane permeability [4] [1].
Tyrosine Kinase Inhibition:5-Methoxyquinazolinones demonstrate dual inhibitory action against EGFR and HER2 kinases. Molecular docking reveals that the methoxy oxygen forms a key hydrogen bond with Thr830 in EGFR’s ATP-binding pocket, stabilizing the inactive conformation. Substitution at C5 improves hydrophobic contact with Leu694 and Val702 relative to 6- or 7-methoxy isomers [4] [7].
Anti-inflammatory Gene Modulation:In LPS-stimulated macrophages, 5-methoxy derivatives reduce COX-2 and IL-1β mRNA expression by >90% at 62.5 µM. This surpasses the activity of 5-H or 5-Cl analogs due to enhanced suppression of NF-κB nuclear translocation. The –OCH₃ group’s electron donation disrupts IκB kinase phosphorylation, preventing inflammatory gene activation [5].
Table 2: Biological Activity Trends Based on Quinazolinone Substitution Patterns
Substituent Position | Anticancer Activity (IC₅₀, µM) | Kinase Inhibition (% Control) | Anti-inflammatory Effect (Gene Downregulation %) |
---|---|---|---|
5-OCH₃ | MCF-7: 0.20–0.84; A2780: 0.14–0.84 | EGFR: 85%; HER2: 78% | COX-2: 0.50%; IL-1β: 3.10% |
6-F | MCF-7: 15.72; A2780: 2.98 | EGFR: 42%; HER2: 38% | COX-2: 28%; IL-1β: 10.85% |
6-Cl | MCF-7: 1.50; A2780: 2.05 | EGFR: 48%; HER2: 41% | COX-2: 25%; IL-1β: 12.30% |
7-OCH₃ | MCF-7: 0.74; A2780: 1.80 | EGFR: 65%; HER2: 60% | COX-2: 15%; IL-1β: 8.20% |
8-OCH₃ | MCF-7: 2.70; A2780: 2.30 | EGFR: 52%; HER2: 47% | COX-2: 32%; IL-1β: 12.50% |
H (unsubstituted) | MCF-7: 5.90; A2780: 12.11 | EGFR: 30%; HER2: 28% | COX-2: 65%; IL-1β: 55% |
Advanced Modifications:Hybrid molecules incorporating the 5-methoxyquinazolinone core show enhanced polypharmacology:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7